molecular formula C18H18ClN5O B2587599 1-(4-chlorobenzyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea CAS No. 2034350-47-3

1-(4-chlorobenzyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea

Cat. No. B2587599
M. Wt: 355.83
InChI Key: XLNFSDSNGKJQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PDPK1 inhibitor, which is a protein kinase that plays a crucial role in the regulation of various cellular processes.

Scientific Research Applications

Substituent Effects on Pyrid-2-yl Ureas

Research has explored the effects of substituents on pyrid-2-yl ureas, particularly focusing on their intramolecular hydrogen bonding and complexation with cytosine. These studies have implications for understanding the chemical behavior of related compounds, including their potential as ligands in complexation reactions and their conformational stability (Chia-Hui Chien et al., 2004).

Anticancer Agent Synthesis

There has been significant interest in synthesizing new urea derivatives with potential anticancer properties. For instance, studies on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, highlighting the therapeutic potential of such compounds (Jian Feng et al., 2020).

Antibacterial Applications

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, aiming to discover new antibacterial agents. These studies underline the importance of urea derivatives in developing new treatments for bacterial infections (M. E. Azab et al., 2013).

Metallo-Supramolecular Assemblies

Research has also been conducted on equipping metallo-supramolecular macrocycles with functional groups, including pyridine-substituted urea ligands. These studies contribute to the field of supramolecular chemistry by demonstrating how urea derivatives can be used to construct complex structures with potential applications in materials science (Ralf W. Troff et al., 2012).

Corrosion Inhibition

Urea-derived Mannich bases have been investigated for their potential as corrosion inhibitors, illustrating the versatility of urea derivatives in industrial applications. This research provides insights into the development of new materials for protecting metals against corrosion (M. Jeeva et al., 2015).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-24-16(9-17(23-24)14-3-2-8-20-11-14)12-22-18(25)21-10-13-4-6-15(19)7-5-13/h2-9,11H,10,12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNFSDSNGKJQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea

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